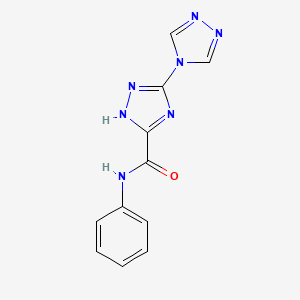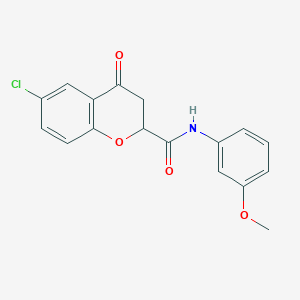![molecular formula C17H18BrNO3S B15003038 2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15003038.png)
2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of sulfonyl tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonyl group attached to a tetrahydroisoquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom into the aromatic ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Ethoxylation: Introduction of the ethoxy group via an ethoxylation reaction, often using ethyl iodide (C2H5I) and a base like potassium carbonate (K2CO3).
Sulfonylation: Attachment of the sulfonyl group using a sulfonyl chloride derivative in the presence of a base such as pyridine.
Cyclization: Formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, involving the condensation of an appropriate aldehyde with an amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroisoquinoline core to its corresponding quinoline derivative using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Methoxy-substituted derivatives.
Applications De Recherche Scientifique
2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to form strong interactions with protein targets, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom and ethoxy group may enhance the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-2-methylbenzimidazole
- 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Uniqueness
2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties compared to other sulfonyl derivatives. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C17H18BrNO3S |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
2-(4-bromo-3-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18BrNO3S/c1-2-22-17-11-15(7-8-16(17)18)23(20,21)19-10-9-13-5-3-4-6-14(13)12-19/h3-8,11H,2,9-10,12H2,1H3 |
Clé InChI |
KRXYNOJNDQQXFU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B15002970.png)
![4-amino-8-(2,5-dimethylthiophen-3-yl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B15002971.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-2-phenylacetamide](/img/structure/B15002992.png)
![ethyl 4-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15002993.png)
![2-bromo-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzamide](/img/structure/B15002995.png)
![(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15002997.png)

![5-Chloro-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15003002.png)

![Ethyl 1-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B15003014.png)
![2-chloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B15003021.png)
![4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B15003022.png)
![N-[4-(2H-1,3-Benzodioxol-5-yloxy)phenyl]-2-(3,5-dimethyladamantan-1-YL)acetamide](/img/structure/B15003027.png)
![1-methyl-4-(3-nitrophenyl)-6-(propan-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15003030.png)
